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Compound of Interest

Compound Name: 2-Chloro-1,1,1-triethoxyethane

Cat. No.: B1580697 Get Quote

An In-depth Technical Guide to 2-Chloro-1,1,1-triethoxyethane: Structure, Synthesis, and

Application

Abstract
This technical guide provides a comprehensive overview of 2-Chloro-1,1,1-triethoxyethane
(CAS No. 51076-95-0), a versatile orthoester of significant interest in synthetic organic

chemistry. As a bifunctional reagent, its unique structure, featuring a reactive chloromethyl

group and a triethoxy orthoester moiety, makes it an invaluable building block for the

construction of complex organic molecules, particularly heterocyclic scaffolds relevant to

pharmaceutical and agrochemical development. This document details the compound's

physicochemical properties, outlines and contrasts key synthetic methodologies, provides a

thorough guide to its spectroscopic characterization, explores its chemical reactivity and core

applications, and summarizes essential safety and handling protocols. The content herein is

curated for researchers, chemists, and drug development professionals seeking to leverage

this reagent in their synthetic strategies.

Molecular Structure and Physicochemical
Properties
2-Chloro-1,1,1-triethoxyethane, also known as triethyl 2-chloroorthoacetate, possesses a

central quaternary carbon atom bonded to a chloromethyl group (-CH₂Cl) and three ethoxy

groups (-OCH₂CH₃). This orthoester structure is the key to its synthetic utility, serving as a

masked carboxylic acid derivative that can participate in a variety of chemical transformations.
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The presence of the electron-withdrawing chlorine atom influences the reactivity of the adjacent

methylene group, making it susceptible to nucleophilic attack. Simultaneously, the orthoester

functionality provides a stable yet versatile handle for constructing more complex molecular

architectures.

Data Presentation: Key Physicochemical Properties

Property Value Source(s)

CAS Number 51076-95-0 [1]

Molecular Formula C₈H₁₇ClO₃ [2]

Molecular Weight 196.67 g/mol [2]

Appearance Colorless Liquid [3]

Boiling Point 75-80 °C at 15 mmHg

Density 1.031 g/mL at 20 °C

Refractive Index (n20/D) 1.422

Flash Point -2 °C (28.4 °F) - closed cup

IUPAC Name 2-chloro-1,1,1-triethoxyethane [2]

SMILES CCOC(CCl)(OCC)OCC [2]

InChIKey
URFKLQSFBXBOQU-

UHFFFAOYSA-N
[2]

Synthesis of 2-Chloro-1,1,1-triethoxyethane
The preparation of 2-Chloro-1,1,1-triethoxyethane is critical for its application. Historically,

several methods have been developed, each with distinct advantages and drawbacks

regarding yield, purity, cost, and environmental impact. The choice of synthetic route often

depends on the scale of the reaction and the purity requirements for the final application.

Chlorination with N-Chlorosuccinimide (NCS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3364569.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1_1_1-triethoxyethane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1_1_1-triethoxyethane
https://www.chembk.com/en/chem/2-chloro-1,1,1-trimethoxyethane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1_1_1-triethoxyethane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1_1_1-triethoxyethane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1_1_1-triethoxyethane
https://www.benchchem.com/product/b1580697?utm_src=pdf-body
https://www.benchchem.com/product/b1580697?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A prevalent and efficient laboratory-scale method involves the reaction of the commercially

available 1,1,1-triethoxyethane (triethyl orthoacetate) with N-chlorosuccinimide (NCS).[4][5]

This approach is favored for its high selectivity and yield.

Causality of Experimental Choice: NCS is a mild and highly selective chlorinating agent for

activated C-H bonds, such as those adjacent to the oxygen atoms in the orthoester. The

reaction is typically carried out in an inert solvent like carbon tetrachloride. A 1989 publication in

Synthetic Communications detailed this procedure as a practical route for large-scale

preparation, achieving a 93% yield of high-purity product.[4][6] The primary drawback of this

method is the high cost of NCS and the generation of succinimide as a solid byproduct, which

requires removal via filtration, complicating the work-up process.[5]

1,1,1-Triethoxyethane +N-Chlorosuccinimide (NCS)

2-Chloro-1,1,1-triethoxyethane

Succinimide

Forms Byproduct

CCl₄

 solvent

Reaction
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Caption: Synthesis via N-Chlorosuccinimide.

Direct Chlorination
For industrial-scale production, direct chlorination with gaseous or liquid chlorine presents a

more economical alternative.[5] This method avoids the costly NCS reagent and simplifies
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byproduct management.

Causality of Experimental Choice: This process is more atom-economical. However, it suffers

from lower selectivity. A significant challenge is the formation of the 2,2-dichloro-1,1,1-

triethoxyethane byproduct, which is difficult to separate from the desired monochlorinated

product due to close boiling points.[5] This impurity can be problematic in subsequent

reactions, especially in the pharmaceutical sector where high purity is paramount.[5] Patent

literature describes reacting 1,1,1-triethoxyethane with chlorine in the presence of an alcohol

solvent or a base like pyridine to modulate reactivity, but controlling the extent of chlorination

remains a key challenge.[4][5]

Experimental Protocol: Synthesis via NCS
This protocol is adapted from established literature methods and represents a self-validating

system for producing high-purity material.[4]

System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped

with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a

nitrogen inlet.

Reagent Charging: Under a positive pressure of nitrogen, charge the flask with 1,1,1-

triethoxyethane (1.0 eq) and anhydrous carbon tetrachloride (approx. 2-3 mL per gram of

orthoester).

Initiation: Begin stirring and add N-Chlorosuccinimide (1.05 eq) to the solution portion-wise to

control any initial exotherm.

Reaction: Heat the mixture to reflux (approx. 77 °C) and maintain for 4-6 hours. The reaction

progress can be monitored by TLC or GC analysis, observing the consumption of the starting

orthoester. The solid succinimide byproduct will precipitate as the reaction proceeds.

Work-up: Cool the reaction mixture to room temperature. Filter the mixture under vacuum to

remove the precipitated succinimide. Wash the solid cake with a small amount of cold carbon

tetrachloride.

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure

using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation (e.g.,
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75-80 °C at 15 mmHg) to yield pure 2-Chloro-1,1,1-triethoxyethane.

Spectroscopic Analysis and Structural Elucidation
Confirming the structure and purity of 2-Chloro-1,1,1-triethoxyethane is essential. A

combination of NMR, IR, and Mass Spectrometry provides a definitive analytical workflow.

Sample Preparation
(Dilution in Solvent)

Spectroscopic Analysis
(NMR, IR, MS)

Data Processing
(Peak Integration, etc.)

Structural Elucidation
& Purity Check
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Caption: Standard workflow for spectroscopic analysis.

Data Presentation: Predicted Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1580697?utm_src=pdf-body
https://www.benchchem.com/product/b1580697?utm_src=pdf-body
https://www.benchchem.com/product/b1580697?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Feature
Predicted Chemical
Shift / Wavenumber
/ m/z

Notes

¹H NMR -O-CH₂-CH₃ ~3.6 ppm (q)

Quartet, integration

6H. Diastereotopic

protons due to chiral

center.

-O-CH₂-CH₃ ~1.2 ppm (t) Triplet, integration 9H.

Cl-CH₂-C ~3.5 ppm (s)
Singlet, integration

2H.

¹³C NMR -C(OEt)₃ ~115 ppm
Quaternary carbon of

the orthoester.

Cl-CH₂- ~50 ppm Chloromethyl carbon.

-O-CH₂-CH₃ ~60 ppm
Methylene carbons of

the ethoxy groups.

-O-CH₂-CH₃ ~15 ppm
Methyl carbons of the

ethoxy groups.

IR C-H stretch (alkane) 2980-2850 cm⁻¹
Strong, characteristic

of alkyl groups.

C-O stretch (ether) 1150-1085 cm⁻¹

Strong, multiple bands

expected for the

orthoester.

C-Cl stretch 800-600 cm⁻¹ Medium to strong.

Mass Spec (EI) [M]⁺ 196
Molecular ion peak for

³⁵Cl isotope.

[M+2]⁺ 198

Isotopic peak for ³⁷Cl,

approx. 1/3 intensity

of M⁺.

Fragmentation [M - OEt]⁺, [M -

CH₂Cl]⁺

Common

fragmentation patterns
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for orthoesters and

chlorinated alkanes.

Note: NMR chemical shifts are predictions based on analogous structures like 2-chloro-1,1,1-

trimethoxyethane and general principles; actual values may vary based on solvent and

spectrometer frequency.[7][8]

Experimental Protocol: Spectroscopic Characterization
Sample Preparation:

NMR: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a suitable deuterated

solvent (e.g., CDCl₃) in a 5 mm NMR tube.

IR: Place one drop of the neat liquid sample directly onto the crystal of an FTIR

spectrometer equipped with an ATR accessory.

MS: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or

methanol for GC-MS analysis.

Data Acquisition:

NMR: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer. Standard

acquisition parameters should be used.

IR: Record the spectrum from 4000-400 cm⁻¹, co-adding 16-32 scans at a resolution of 4

cm⁻¹ to ensure a good signal-to-noise ratio.

MS: Inject the sample into a GC-MS system. Use electron ionization (EI) at 70 eV to

generate a fragmentation pattern.

Data Processing: Process the raw data using appropriate software to determine chemical

shifts, coupling constants, peak intensities, and mass-to-charge ratios for comparison

against predicted values.

Reactivity and Applications in Drug Development
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The synthetic value of 2-Chloro-1,1,1-triethoxyethane lies in its ability to act as a versatile

electrophilic building block. Its primary application is in the one-step synthesis of 2-chloromethyl

substituted heterocycles, which are crucial intermediates in the development of new

therapeutic agents.[4][9]

Core Application: Synthesis of Benzothiazoles and
Benzoxazoles
A key transformation involves the cyclization reaction with bifunctional nucleophiles. For

example, reacting 2-Chloro-1,1,1-triethoxyethane with 2-aminothiophenol or 2-aminophenol

provides a direct and efficient route to 2-chloromethylbenzothiazole and 2-

chloromethylbenzoxazole, respectively.[4]

Mechanism Insight: The reaction proceeds via initial attack of the amino group onto the central

carbon of the orthoester, followed by elimination of ethanol and subsequent intramolecular

cyclization. This transformation showcases the compound's high chemospecificity and

reactivity, making it a superior choice for constructing these important heterocyclic systems.[4]

These scaffolds are prevalent in many FDA-approved drugs.[9]

2-Chloro-1,1,1-triethoxyethane +2-Aminothiophenol

2-Chloromethylbenzothiazole

Cyclization
Intermediate

 Elimination
of EtOH 

 Reaction 
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Caption: Synthesis of 2-Chloromethylbenzothiazole.

Safety and Handling
2-Chloro-1,1,1-triethoxyethane is a hazardous chemical that requires careful handling to

minimize risk.

Physical Hazards: It is a highly flammable liquid and vapor (GHS H225) with a low flash

point.[2] Keep away from heat, sparks, open flames, and other ignition sources.[10][11] Use

explosion-proof equipment and take precautionary measures against static discharge.[11]

Health Hazards: The compound is harmful if swallowed (H302), causes skin irritation (H315),

may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may

cause respiratory irritation (H335).[2]

Handling: All manipulations should be performed in a well-ventilated fume hood. Wear

appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g.,

nitrile), safety goggles, and a face shield.[10]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place

designated for flammable liquids.[11]

Conclusion
2-Chloro-1,1,1-triethoxyethane is a potent and versatile reagent for organic synthesis. Its

structure allows for the efficient introduction of a chloromethyl group within a masked

carboxylate framework, providing a powerful tool for constructing complex molecules.

Understanding its synthesis, spectroscopic signature, and reactivity, particularly in the

formation of heterocyclic systems, is crucial for its effective application in research, and

especially in the field of drug discovery and development. Adherence to strict safety protocols

is mandatory when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3364569.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1_1_1-triethoxyethane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1_1_1-triethoxyethane
https://www.chembk.com/en/chem/2-chloro-1,1,1-trimethoxyethane
https://www.benchchem.com/product/B1580697
https://patents.google.com/patent/US20030229255A1/en
https://patents.google.com/patent/US20030229255A1/en
https://www.tandfonline.com/doi/abs/10.1080/00397918908052683
https://spectrabase.com/compound/AvcDUemjlIY
https://www.benchchem.com/pdf/spectroscopic_analysis_of_2_Chloroethane_1_1_diol_NMR_IR_Mass_Spec.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://www.tcichemicals.com/BE/en/sds/O0105_EU_6N.pdf
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://www.benchchem.com/product/b1580697#2-chloro-1-1-1-triethoxyethane-structure
https://www.benchchem.com/product/b1580697#2-chloro-1-1-1-triethoxyethane-structure
https://www.benchchem.com/product/b1580697#2-chloro-1-1-1-triethoxyethane-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1580697?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

